D-Altronic acid lithium salt

Description

Contextualization within Carbohydrate Chemistry and Polyhydroxylated Carboxylates

D-Altronic acid is the C-2 epimer of D-allonic acid and is structurally derived from the monosaccharide D-altrose. google.comgoogle.com In the vast field of carbohydrate chemistry, aldonic acids like D-altronic acid are significant as synthetic intermediates. For instance, historical methods like the Kiliani-Fischer synthesis can convert D-ribose into a mixture of D-altronic acid and D-allonic acid, which can then be further processed. google.comgoogle.com However, this particular synthesis is not stereoselective and results in a low yield of D-altronic acid after requiring fractional crystallization to separate the epimers. google.comgoogle.com

More contemporary research has explored various synthetic routes to derivatives of D-altronic acid. For example, 3-amino-3-deoxy-D-altronic acid derivatives have been synthesized to serve as precursors for chiral polyamides, a type of nylon 3 analog. tandfonline.comtandfonline.com Another synthetic pathway involves the preparation of 6-amino-6-deoxy-D-altronic acid from D-glucose derivatives through a multi-step process involving epoxides and azides. cas.cz These synthetic efforts highlight the role of the D-altronic acid backbone as a chiral scaffold for creating complex molecules.

Polyhydroxylated carboxylates, the class of compounds to which D-altronate belongs, are of interest for their potential biological activities and applications. Research on similar compounds, such as other polyhydroxylated carboxylic acids and their lactones, has shown they can reduce biofilm formation in pathogenic yeasts like Candida albicans. rsc.org This activity is hypothesized to be related to their role as an alternative carbohydrate source that discourages the filamentous growth required for biofilm formation. rsc.org While specific studies on D-altronic acid lithium salt in this context are not widely published, its structural similarity to these bioactive compounds suggests a potential area for future investigation.

Significance of Lithium Counterions in Chemical Systems

The choice of a counterion in a salt can significantly influence the salt's physical and chemical properties, such as solubility, stability, and reactivity. In organic and pharmaceutical chemistry, salt formation is a common strategy to modify these characteristics. unal.edu.co Lithium (Li⁺), as the lightest alkali metal cation, possesses a high charge density, which leads to strong interactions with anions and solvent molecules.

The study of lithium salts is particularly prominent in the field of electrochemistry, specifically in the development of electrolytes for lithium-ion batteries. acs.org Research into various organic lithium salts explores how the anion's structure and the solvent affect ion mobility, solvation, and the dissociation of the salt. nih.govacs.orgi-repository.net The degree of charge delocalization on the anion and the polarizability of the solvent are critical factors that determine the formation of contact-ion pairs versus solvent-separated ion pairs, which in turn influences the electrolyte's conductivity. nih.gov Although this compound is not a typical battery electrolyte component, the principles governing lithium ion behavior in these systems provide a fundamental framework for understanding its properties in any solution.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily centered on its availability as a chemical reagent for laboratory use. biosynth.com Published research tends to focus more on the synthesis of D-altronic acid itself or its more complex derivatives for applications in materials science and as chiral building blocks. tandfonline.comtandfonline.comcas.cz For example, derivatives have been used as precursors in the preparation of chiral nylon 3 analogs. tandfonline.com

Future research directions for this compound could branch into several areas based on its identity as a polyhydroxylated carboxylate.

Biochemical and Microbiological Studies: Drawing parallels from studies on other polyhydroxylated carboxylates, a key research avenue would be to investigate the effect of this compound on microbial growth and biofilm formation. rsc.org Its potential to act as a carbon source and influence microbial behavior could be explored for various applications.

Coordination Chemistry: The multiple hydroxyl groups and the carboxylate function make D-altronate an interesting ligand for metal ions. Studies could explore the coordination chemistry of D-altronate with various metal centers, including but not limited to lithium, to create novel coordination polymers or metal-organic frameworks.

Material Science Precursor: Following the established use of D-altronic acid derivatives in polymer synthesis, the lithium salt could be investigated as a monomer or an initiator in polymerization reactions, potentially offering a route to new biodegradable and biocompatible materials. tandfonline.com

Structure

3D Structure of Parent

Properties

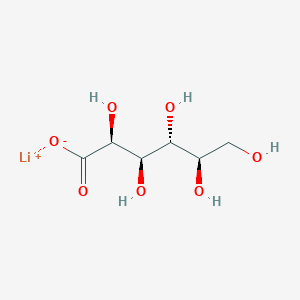

Molecular Formula |

C6H11LiO7 |

|---|---|

Molecular Weight |

202.1 g/mol |

IUPAC Name |

lithium;(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Li/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4-,5+;/m1./s1 |

InChI Key |

ZOTSUVWAEYHZRI-VTJTUFIXSA-M |

Isomeric SMILES |

[Li+].C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Enantioselective Derivatization of D Altronic Acid and Its Lithium Salt

Synthesis of D-Altronic Acid as a Chiral Precursor

The synthesis of D-altronic acid with high stereochemical purity is crucial for its use as a chiral building block. Both biocatalytic and chemosynthetic routes have been explored to achieve this, primarily starting from abundant carbohydrate feedstocks.

Biocatalytic and Oxidative Approaches from Carbohydrate Feedstocks

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. The enzymatic oxidation of carbohydrates to their corresponding aldonic acids is a well-established strategy. While direct fermentation or enzymatic oxidation of a common carbohydrate to D-altronic acid is not widely documented, a multi-step biocatalytic approach is feasible. For instance, D-glucose can be enzymatically converted to D-allose. researchgate.net Subsequently, the D-allose can be oxidized to D-altronic acid. This oxidation can be achieved using various oxidoreductases, similar to how glucose oxidase converts D-glucose to D-gluconic acid. researchgate.net

Another potential carbohydrate feedstock is lactose (B1674315), which can be enzymatically hydrolyzed to glucose and galactose. The resulting glucose can then be channeled into the aforementioned enzymatic pathway to D-allose and subsequently to D-altronic acid. The enzymatic synthesis of lactobionic acid from lactose demonstrates the feasibility of oxidizing the anomeric carbon of a sugar moiety within a disaccharide. nih.gov

Oxidative approaches using chemical catalysts can also be employed. These methods often involve the selective oxidation of the aldehyde group of a suitable monosaccharide precursor, such as D-allose.

| Feedstock | Key Biocatalytic Step | Intermediate | Product |

| D-Glucose | Isomerase | D-Allose | D-Altronic Acid |

| Lactose | β-Galactosidase | D-Glucose | D-Altronic Acid |

Chemospecific Routes for Stereocenter Control (e.g., from D-ribose)

Chemospecific synthesis provides a powerful tool for precise control over stereocenters. D-ribose, a readily available pentose, can serve as a starting material for the synthesis of D-altronic acid. This transformation requires the addition of a carbon atom and the establishment of the correct stereochemistry at the new chiral centers.

One plausible strategy involves the cyanohydrin reaction with D-ribose, which adds a carbon atom to the chain, forming a mixture of epimeric hexononitriles. Subsequent hydrolysis of the nitrile group yields the corresponding aldonic acids. The stereochemical outcome of the cyanohydrin addition can be influenced by the reaction conditions and the protecting groups on the D-ribose molecule. Careful selection of these parameters is essential to favor the formation of the D-altronic acid precursor.

Stereoselective synthesis often involves the use of protecting groups to direct the stereochemical course of a reaction. For instance, the hydroxyl groups of D-ribose can be selectively protected to expose the desired reactive sites and to influence the facial selectivity of nucleophilic additions to the carbonyl group. Subsequent deprotection and oxidation steps would then yield D-altronic acid. Such strategies have been successfully employed in the synthesis of various complex carbohydrates and their derivatives. dntb.gov.uagoogle.com

Formation and Chemical Transformations of D-Altronic Acid Lithium Salt

The lithium salt of D-altronic acid is a stable, crystalline solid that is often more convenient to handle and store than the free acid. Its formation and subsequent chemical transformations are key to its utility in organic synthesis.

Direct Salt Formation Methodologies

The formation of this compound is typically achieved through a straightforward acid-base reaction. D-altronic acid is treated with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), in an aqueous solution. The reaction proceeds to completion, and the lithium salt can then be isolated by evaporation of the water, followed by crystallization from a suitable solvent. The purity of the resulting salt is crucial for its use in subsequent stereoselective reactions.

| Reactants | Base | Solvent | Product |

| D-Altronic Acid | Lithium Hydroxide (LiOH) | Water | This compound |

| D-Altronic Acid | Lithium Carbonate (Li₂CO₃) | Water | This compound |

Anomeric Conversion and Lactonization Pathways to Altrono-1,4-Lactones

In solution, aldonic acids like D-altronic acid can exist in equilibrium with their corresponding γ- and δ-lactones. The formation of the thermodynamically stable five-membered γ-lactone, D-altrono-1,4-lactone, is often favored. This intramolecular esterification is an example of anomeric conversion, where the acyclic aldonic acid cyclizes to form a cyclic ester. libretexts.org The position of the equilibrium is influenced by factors such as solvent, temperature, and the presence of catalysts.

The lactonization of D-altronic acid can be promoted by heating or by the use of acid catalysts. The lithium salt of D-altronic acid can also be converted to the lactone, typically by acidification followed by heating to drive the cyclization. The formation of the 1,4-lactone is a key transformation as it provides a rigid cyclic structure that can be used to control the stereochemistry of subsequent reactions. nist.gov

Influence of Lithium Ion Coordination on Reaction Pathways (e.g., stereocontrol)

The lithium ion in this compound can play a significant role in influencing the stereochemical outcome of reactions. Lithium ions are known to coordinate with hydroxyl and carbonyl groups, forming chelate complexes. sioc.ac.cn This coordination can restrict the conformational flexibility of the molecule and block one face from attack by a reagent, thereby directing the stereochemical course of the reaction.

For example, in the reduction of a ketone derived from D-altronic acid, the lithium ion can coordinate to the carbonyl oxygen and a neighboring hydroxyl group. This chelation can lead to a highly diastereoselective reduction, favoring the formation of one specific stereoisomer. The ability of the lithium ion to act as a Lewis acid and to organize the substrate into a well-defined conformation is a key aspect of its role in stereocontrol. This principle is widely utilized in asymmetric synthesis to achieve high levels of stereoselectivity. nih.gov The precise nature of the lithium ion coordination and its effect on the transition state geometry are crucial for predicting and controlling the stereochemical outcome of a reaction.

Synthesis of this compound Derivatives for Research Applications

The synthesis of derivatives of D-Altronic acid and its lithium salt is crucial for exploring its potential in various research applications. By modifying its structure, researchers can fine-tune its biological activity, enhance its properties as a chiral building block, or create molecular probes to study biological processes. Key strategies involve the selective modification of its multiple hydroxyl groups and the introduction of different functional groups, such as deoxy and amino moieties.

Regioselective Functionalization of Hydroxyl Groups

The chemical manipulation of polyhydroxylated molecules like D-Altronic acid presents a significant challenge due to the similar reactivity of the multiple hydroxyl (-OH) groups. Regioselective functionalization, the ability to react with just one specific hydroxyl group, is therefore essential for creating well-defined derivatives. This allows for the precise construction of complex molecules and is a prerequisite for developing sugar-based scaffolds for applications like molecular libraries. researchgate.net

Strategies for achieving regioselectivity in sugar acids often rely on several key principles:

Inherent Reactivity Differences: Primary hydroxyl groups are generally more sterically accessible and nucleophilic than secondary ones, offering a degree of natural selectivity.

Protecting Groups: The use of orthogonal protecting groups allows chemists to selectively block certain hydroxyls while leaving others available for reaction. researchgate.net

Directing Group Effects: A nearby functional group, such as the carboxylic acid of D-Altronic acid or another installed group, can direct a reagent to a specific hydroxyl group through coordination with a catalyst. The hydroxyl group itself can act as a directing partner, influencing the site-selectivity of transition metal-catalyzed reactions. nih.gov

Reagent-Based Selectivity: Certain bulky reagents may selectively react with the most accessible hydroxyl group. For instance, trifluoromethanesulfonic acid anhydride (B1165640) has been used for the differential functionalization of all four secondary hydroxyl groups in a derivative of D-glucuronic acid, highlighting a strategy to achieve complex functionalization without the need for extensive O-protecting groups. researchgate.netnih.gov

While specific studies detailing the comprehensive regioselective functionalization of D-Altronic acid are not extensively documented in the provided literature, the principles derived from structurally similar sugar acids, such as D-glucuronic acid, are highly applicable. researchgate.netnih.gov The goal is often to minimize the use of protecting groups to improve synthetic efficiency, a key consideration for library synthesis. researchgate.net

Table 1: General Strategies for Regioselective Hydroxyl Functionalization

| Strategy | Description | Example Application |

|---|---|---|

| Protecting Group Chemistry | Orthogonal protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, acetals) are used to mask specific -OH groups, allowing others to react. | Synthesis of complex oligosaccharides and glycomimetics. researchgate.net |

| Directing Group Catalysis | A functional group on the sugar scaffold directs a metal catalyst to a specific C-H bond or -OH group for functionalization. nih.gov | C-H activation reactions for creating carbon-carbon or carbon-heteroatom bonds. nih.gov |

| Reagent-Controlled Selectivity | The steric or electronic properties of a reagent dictate which -OH group it reacts with. | Use of triflic anhydride to selectively activate hydroxyl groups for nucleophilic substitution. nih.gov |

Preparation of Deoxy- and Amino-Deoxy-D-Altronic Acid Analogues

Deoxy and amino-deoxy sugars are important classes of carbohydrate analogues with wide-ranging biological activities and applications. The replacement of a hydroxyl group with a hydrogen atom (deoxy) or an amino group (amino-deoxy) can profoundly alter the molecule's properties, including its binding to enzymes and its metabolic stability.

A notable example is the synthesis of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride. tandfonline.comresearchgate.net This compound serves as a precursor for chiral β-polyamides (Nylon 3 analogs), which are polymers with potential applications in materials science and biomedicine. tandfonline.com

The synthesis starts from a readily available carbohydrate precursor, methyl 3-azido-3-deoxy-4,6-O-benzylidene-α-D-altropyranoside, and proceeds through a multi-step sequence. tandfonline.com A key intermediate in this pathway is the 3-acetamido-3-deoxy-2,4,6-tri-O-methyl-D-altrono-1,5-lactone. This lactone can be efficiently converted in a single step to the methyl ester of the target altronic acid derivative. tandfonline.com However, attempts to directly open other lactone intermediates, such as 3-azido-3-deoxy-tri-O-methyl-D-altrono-1,5-lactone, were less successful, leading primarily to a mixture of undesired α,β-unsaturated carbonyl compounds. tandfonline.com

Table 2: Key Steps in the Synthesis of an Amino-Deoxy-D-Altronic Acid Analogue

| Step | Starting Material | Key Reagents/Conditions | Product | Significance |

|---|---|---|---|---|

| 1 | Methyl 3-azido-3-deoxy-4,6-O-benzylidene-α-D-altropyranoside | Series of protection, deprotection, and oxidation steps | 3-Acetamido-3-deoxy-2,4,6-tri-O-methyl-D-altrono-1,5-lactone | Formation of the crucial lactone intermediate. tandfonline.com |

| 2 | 3-Acetamido-3-deoxy-2,4,6-tri-O-methyl-D-altrono-1,5-lactone | Methanolic HCl | Methyl 3-acetamido-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronate | Efficient, one-step ring-opening and methylation. tandfonline.com |

| 3 | Methyl 3-acetamido-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronate | Acid Hydrolysis | 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride | Final deprotection to yield the target amino acid. tandfonline.com |

This synthetic route highlights a successful strategy for introducing an amino group at the C-3 position of the D-altronic acid backbone, demonstrating the feasibility of producing complex derivatives for specialized research applications.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of D-Altronic acid lithium salt, offering precise information about the atomic arrangement and chemical environment within the molecule.

Proton (¹H), Carbon-13 (¹³C), and Lithium-7 (⁷Li) NMR studies are instrumental in providing a detailed picture of the molecular structure of this compound. ¹H NMR spectroscopy helps in identifying the chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus. ⁷Li NMR can be used to study the ionic environment of the lithium cation and its interaction with the altronate anion.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 3.5 - 4.5 | Chemical environment of non-exchangeable protons on the carbon chain. |

| ¹³C | 60 - 80 (C-OH), 170-180 (C=O) | Details of the carbon framework, including hydroxylated carbons and the carboxylate group. |

| ⁷Li | Varies based on solvent and concentration | Insights into the ionic nature and coordination of the lithium ion. |

This table is representative and actual values may vary based on experimental conditions.

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to confirm the stereochemistry of this compound, multi-dimensional NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons along the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons, providing a clear map of C-H one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps in piecing together the complete molecular structure, including the position of the carboxylate group relative to the rest of the molecule.

These advanced NMR methods are indispensable for the complete and accurate structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Identity and Purity Profiling

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, making it essential for confirming the identity and assessing the purity of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In negative ion mode, ESI-MS typically detects the deprotonated molecule, [M-H]⁻, which for D-Altronic acid would be the altronate anion. This allows for the precise determination of the molecular weight of the anion. In positive ion mode, adducts with cations, such as the lithium salt itself [M+Li]⁺, can be observed, further confirming the molecular identity.

For the analysis of this compound in complex matrices, such as in biological samples or reaction mixtures, the coupling of ion chromatography (IC) with mass spectrometry (MS) offers enhanced separation and detection capabilities. IC separates the altronate anion from other charged species in the sample based on their interactions with an ion-exchange stationary phase. The eluent from the IC column is then introduced into the mass spectrometer, which provides highly selective and sensitive detection of the target analyte. This hyphenated technique, IC-MS, is invaluable for quantitative analysis and for identifying impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key vibrational modes include:

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3600 - 3200 | Stretching |

| C-H (alkane) | 3000 - 2850 | Stretching |

| C=O (carboxylate) | 1610 - 1550 | Asymmetric Stretching |

| C-O | 1260 - 1000 | Stretching |

This table is representative and actual values may vary based on experimental conditions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for studying the carbon backbone and symmetric vibrations. The combination of IR and Raman spectroscopy offers a more complete characterization of the vibrational modes of this compound, confirming the presence of its key functional groups.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of analytical techniques that utilize polarized light to investigate the three-dimensional structure of chiral molecules. For a compound like this compound, which possesses multiple stereocenters, these methods are indispensable for confirming its absolute configuration and assessing its enantiomeric purity.

Polarimetry and Optical Rotation Studies

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. This phenomenon, known as optical rotation, is a fundamental property of optically active molecules and serves as a critical parameter for their identification and quality control. The specific rotation ([α]) is a standardized measure, and its value and sign (dextrorotatory (+) or levorotatory (-)) are unique to a chiral compound's structure under defined experimental conditions (temperature, wavelength, solvent, and concentration).

For aldonic acids and their salts, the specific rotation can be influenced by the concentration of the solution. nist.gov Research on related aldonic acid salts has demonstrated that the relationship between specific rotation and concentration can be mathematically described. For instance, studies on brucine (B1667951) salts of similar acids show a distinct concentration effect on the measured rotation. nist.gov While specific experimental values for this compound are not detailed in the available literature, the principle remains directly applicable. The measurement would be performed using a polarimeter with a sodium D-line (589 nm) at a standard temperature, typically 20°C or 25°C. The data would be used to confirm the "D-" configuration of the acid, distinguishing it from its L-enantiomer.

Table 1: Illustrative Concentration-Dependent Optical Rotation Data

This table illustrates the expected relationship between concentration and specific rotation for a chiral salt in an aqueous solution, based on principles observed for related compounds. nist.gov

| Concentration ( g/100 mL) | Observed Rotation (°) | Specific Rotation [α] |

| 2.0 | Data not available | Data not available |

| 4.0 | Data not available | Data not available |

| 8.0 | Data not available | Data not available |

| 10.0 | Data not available | Data not available |

Note: Specific experimental data for this compound was not found in the cited sources. This table represents the type of data generated in polarimetry studies.

Circular Dichroism (CD) for Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for analyzing the secondary structure and conformational properties of molecules. Derivatives of D-altrose, the parent sugar of D-Altronic acid, are known to have a low energy barrier for ring inversion, meaning they often exist as a mixture of different conformations in solution, primarily the ⁴C₁ and ¹C₄ chair forms. eurocarb2025.com

Vibrational Circular Dichroism (VCD), a related technique that uses infrared light, is particularly effective for studying the conformational equilibria of carbohydrates. eurocarb2025.com Studies on D-altropyranoside derivatives have successfully used VCD in conjunction with theoretical calculations to assign the predominant conformations. eurocarb2025.com For example, analysis of anomeric O-(D-altropyranosyl) trichloroacetimidates revealed that the α-anomer predominantly adopts a ⁴C₁ conformation, whereas the β-anomer exhibits a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair conformations. eurocarb2025.com This approach allows for a detailed understanding of the molecule's three-dimensional structure and flexibility in solution, which complements information from NMR spectroscopy. eurocarb2025.com Given these findings, a CD or VCD analysis of this compound would be expected to provide crucial insights into its preferred solution-state conformation.

Table 2: Conformational Equilibria in D-Altrose Derivatives

This table summarizes findings from VCD analysis on related D-altrose compounds, demonstrating the technique's ability to distinguish conformational preferences. eurocarb2025.com

| Compound | Predominant Conformation(s) | Analytical Method |

| α-O-(D-altropyranosyl) trichloroacetimidate | ⁴C₁ | VCD Spectroscopy & Calculation |

| β-O-(D-altropyranosyl) trichloroacetimidate | ⁴C₁ ⇌ ¹C₄ (Dynamic Equilibrium) | VCD Spectroscopy & Calculation |

| This compound | Conformation not determined in cited literature | - |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, absolute configuration, and intermolecular interactions, such as hydrogen bonding and crystal packing. nih.gov For this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model, confirming the (2S,3R,4R,5R) configuration of the altronic acid backbone and revealing the coordination environment of the lithium cation.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure is solved and refined. mdpi.com This technique has been widely applied to characterize other lithium-containing materials and related sugar acid derivatives, providing foundational structural insights. doi.orgresearchgate.net

While the methodology is well-established, specific crystallographic data for this compound, such as its space group and unit cell dimensions, are not available in the reviewed scientific literature. Such an analysis would be a crucial step in the comprehensive characterization of this compound in its solid state.

Table 3: Crystallographic Data Parameters from X-ray Diffraction

This table outlines the key parameters that would be determined from a single-crystal X-ray diffraction analysis.

| Parameter | Description | Value for this compound |

| Chemical Formula | The elemental composition of the compound. | C₆H₁₁LiO₇ |

| Crystal System | The symmetry system of the crystal lattice. | Not available in cited literature |

| Space Group | The specific symmetry group of the crystal. | Not available in cited literature |

| a, b, c (Å) | The dimensions of the unit cell. | Not available in cited literature |

| α, β, γ (°) | The angles of the unit cell. | Not available in cited literature |

| Volume (ų) | The volume of the unit cell. | Not available in cited literature |

| Z | The number of formula units per unit cell. | Not available in cited literature |

Compound Index

Mechanistic Investigations and Reaction Pathway Analysis Involving D Altronic Acid Lithium Salt

Exploration of Reaction Intermediates and Transition States

The exploration of reaction intermediates and transition states for D-Altronic acid has primarily occurred within the context of enzymatic mechanisms. In the isomerization of D-glucuronate, which can be related to D-altronic acid pathways, a cis-enediol intermediate has been proposed. nih.govnih.gov This intermediate is stabilized within the enzyme's active site. nih.gov Theoretical methods, such as molecular dynamics and quantum mechanics, are often employed to model such transition states in enzymatic catalysis. researchgate.net

In chemical reactions, such as the oxidation of aldoses to aldonic acids, radical intermediates can be involved, particularly in electrochemical processes. core.ac.uk For D-Altronic acid itself, detailed studies identifying and characterizing specific chemical reaction intermediates and transition states outside of an enzymatic context are not widely reported.

Influence of Lithium Counterion on Stereoselectivity and Reaction Rates

The influence of counterions, such as lithium (Li⁺), can be significant in organic reactions, affecting both stereoselectivity and reaction rates. The lithium ion can act as a Lewis acid, coordinating to oxygen atoms in the substrate, which can organize the transition state and influence the stereochemical outcome of a reaction. This is a well-established principle in reactions of lithium enolates. scribd.com

In the context of aldonic acids, the lithium counterion could potentially chelate to the carboxylate group and adjacent hydroxyl groups. This chelation could restrict conformational flexibility and direct the approach of a reagent to one face of the molecule, thereby influencing stereoselectivity. However, specific studies quantifying the effect of the lithium counterion on the stereoselectivity and reaction rates of D-Altronic acid are not available. General studies on other systems have shown that lithium ions can influence reaction kinetics, for example, in the intercalation into aluminum hydroxide (B78521). researchgate.net

Solvent Effects and Ion Pairing Phenomena in D-Altronic Acid Lithium Salt Chemistry

Solvent properties play a crucial role in the reactivity of ionic species like this compound. The polarity, protic or aprotic nature, and coordinating ability of the solvent can influence the dissolution of the salt, the degree of ion pairing, and the stabilization of charged intermediates and transition states.

Due to the limited availability of specific research data for this compound, a comprehensive analysis of its reaction mechanisms remains an area for future investigation.

Computational Chemistry and Theoretical Modeling of D Altronic Acid Lithium Salt Systems

Electronic Structure Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netscirp.org For D-Altronic acid lithium salt, DFT calculations would be instrumental in determining its optimized molecular geometry in the gas phase. This would involve identifying the most stable conformation of the altronate anion and the coordination of the lithium cation.

Key parameters that could be derived from DFT calculations include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, calculations of the molecule's energy landscape could reveal the relative energies of different conformers and the transition states connecting them. This information is crucial for understanding the molecule's flexibility and the potential for conformational changes.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Illustrative)

| Parameter | Value (Angstroms or Degrees) |

| Li-O (carboxylate) bond length | Data not available |

| C-O (carboxylate) bond lengths | Data not available |

| O-C-O (carboxylate) bond angle | Data not available |

| Key dihedral angles in the carbon chain | Data not available |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not currently available.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While gas-phase calculations provide fundamental insights, the behavior of this compound in a solvent is critical for most practical applications. Molecular dynamics (MD) simulations can model the dynamic behavior of the salt in an aqueous environment or other solvents. researchgate.netnih.gov

MD simulations would track the movements of the D-altronate anion, the lithium cation, and the surrounding solvent molecules over time. This would allow for the study of solvation structures, including the coordination number of the lithium ion with water molecules and the altronate's carboxylate and hydroxyl groups. benjamin-bouvier.fr The simulations could also reveal the nature and lifetime of hydrogen bonds between the altronate and water molecules, which are essential for understanding its solubility and interactions in biological systems.

Table 2: Potential Outputs from Molecular Dynamics Simulations of Aqueous this compound (Illustrative)

| Property | Description |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule or another ion at a certain distance from the lithium ion or the altronate anion. |

| Coordination Number | The average number of solvent molecules or counter-ions in the first solvation shell of the lithium or altronate ions. |

| Diffusion Coefficient | A measure of the mobility of the ions and solvent molecules in the solution. |

| Hydrogen Bond Dynamics | Information on the formation, breaking, and lifetime of hydrogen bonds. |

This table illustrates the type of data that could be generated from MD simulations, but specific values for this compound are not available.

Chemoreactomic Approaches for Predicting Reactivity and Selectivity

Chemoreactomics is an emerging field that uses computational methods to predict the reactivity and selectivity of chemical compounds in various reactions. For this compound, these approaches could be used to forecast its behavior in different chemical environments.

By analyzing the electronic properties derived from DFT, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), it would be possible to predict the most likely sites for electrophilic or nucleophilic attack. rsc.org This could provide insights into its potential degradation pathways, its role as a reactant or catalyst in organic synthesis, or its interactions with biological macromolecules.

Modeling of Spectroscopic Data for Enhanced Interpretation

Computational modeling is an invaluable tool for interpreting experimental spectroscopic data. Theoretical calculations can predict various spectra, which can then be compared with experimental results to confirm the structure and understand the electronic transitions of a molecule.

For this compound, theoretical calculations could generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scirp.org The calculated vibrational frequencies from DFT could be correlated with the peaks in an experimental IR spectrum to assign specific vibrational modes. Similarly, calculated NMR chemical shifts could aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) could be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 3: Computationally Modeled Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter |

| Infrared (IR) Spectroscopy | Vibrational frequencies for C=O, C-O, O-H stretches |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts for ¹H and ¹³C nuclei |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) |

This table is a representation of the data that could be obtained through computational spectroscopic modeling. No such data is currently published for this compound.

Biochemical and Biological Applications of D Altronic Acid and Its Lithium Salt Derivatives

Role as Chiral Building Blocks in Natural Product Synthesis

There is currently no available scientific literature detailing the use of D-Altronic acid or its lithium salt as a chiral building block in the synthesis of natural products. The concept of "chiral pool synthesis" involves utilizing readily available enantiomerically pure compounds from nature, such as amino acids and sugars, as starting materials for the synthesis of complex chiral molecules. While D-Altronic acid is a chiral molecule, its isolation from natural sources or its synthetic availability for use in the chiral pool has not been reported in the context of natural product synthesis.

Investigation as Probes for Carbohydrate-Modifying Enzymes

No specific studies have been identified that investigate the use of D-Altronic acid or its derivatives as probes for carbohydrate-modifying enzymes. Research in this area typically involves designing and synthesizing substrate analogs that can be used to study enzyme activity, specificity, and mechanism. While D-Altronic acid is a sugar acid and structurally related to carbohydrates, its application as a molecular probe for enzymes such as glycosyltransferases or glycosidases has not been described in the reviewed literature.

Exploration in Glycoscience and Glycoconjugate Research

A review of the literature reveals no specific exploration of D-Altronic acid or its lithium salt in the fields of glycoscience and glycoconjugate research. This area of study focuses on the structure, function, and biology of carbohydrates and their conjugates with proteins and lipids. While the structural similarity of D-Altronic acid to sugars might suggest potential interactions with biological systems involving glycans, there are no published research findings to support its use or investigation in this context.

Advanced Applications in Organic Synthesis and Materials Development

D-Altronic Acid Lithium Salt as a Chiral Pool Synthon in Asymmetric Synthesis

The use of naturally derived, enantiomerically pure compounds as starting materials, a concept known as "chiral pool synthesis," is a cornerstone of modern asymmetric synthesis. Sugars and their derivatives are a prominent class of chiral pool synthons due to their abundance and multiple stereocenters. D-Altronic acid, a sugar acid, possesses a unique stereochemical arrangement that could theoretically be exploited for the synthesis of complex chiral molecules.

However, there is currently no published research demonstrating the use of this compound as a chiral pool synthon. The potential advantages of its use, such as the introduction of specific stereocenters or its influence on the stereochemical outcome of a reaction, remain unexplored.

Table 1: Potential Reactions for this compound as a Chiral Synthon (Hypothetical)

| Reaction Type | Potential Product | Stereochemical Control |

| Nucleophilic Addition | Chiral alcohol | Potentially high diastereoselectivity |

| Aldol Condensation | Polyhydroxylated ketone | Control over multiple new stereocenters |

| Cyclization | Lactone or carbocycle | Ring stereochemistry dictated by the backbone |

This table is purely hypothetical and intended to illustrate potential research directions.

Design of Lithium-Based Catalysts for Enantioselective Transformations

Lithium salts of chiral organic molecules are sometimes employed as catalysts or co-catalysts in enantioselective transformations. The lithium cation can act as a Lewis acid, coordinating to substrates and reagents to create a chiral environment that favors the formation of one enantiomer over the other.

Despite the theoretical potential for this compound to function in this capacity, there are no documented instances of its use in the design or application of lithium-based catalysts for enantioselective reactions. Research in this area would need to establish whether the salt can effectively induce asymmetry in common organic transformations.

Integration into Novel Polymeric Architectures and Functional Materials (excluding battery components)

The incorporation of sugar-based monomers into polymers can impart desirable properties such as biodegradability, biocompatibility, and hydrophilicity. The multiple hydroxyl groups on D-Altronic acid offer potential sites for polymerization or for grafting onto existing polymer backbones. The lithium salt form could also influence the ionic conductivity or other properties of the resulting material.

A thorough search of the scientific literature, however, yields no studies on the integration of this compound into polymeric architectures or its use in the development of functional materials for applications outside of battery components. The potential for creating novel biomaterials or functional polymers from this starting material is an area that is yet to be investigated.

Q & A

Q. What role does this compound play in lithium-ion battery electrolytes, and how does it compare to conventional salts like LiPF₆?

- Methodological Answer : Evaluate electrochemical stability via cyclic voltammetry (CV) and galvanostatic cycling. Assess compatibility with high-voltage cathodes (e.g., NMC811) by measuring capacity retention over 100+ cycles. Compare ionic conductivity and thermal safety metrics (e.g., DSC for exothermic reactions) against LiPF₆-based systems .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data across literature sources?

- Methodological Answer : Standardize experimental conditions (temperature, solvent purity, agitation time) and validate methods using a reference compound (e.g., lithium acetate). Statistical tools like Bland-Altman plots can quantify inter-lab variability. Cross-reference with authoritative databases (e.g., NIST) to identify outliers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.